molecular formula C8H4F4O2 B1305487 3-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 261951-80-8

3-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1305487
CAS No.: 261951-80-8
M. Wt: 208.11 g/mol
InChI Key: CDGGKKODENBDJO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. This reaction produces 2-trifluoromethyl benzal chloride, which is then subjected to acid hydrolysis and oxidation reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for fluorination, nitric acid for oxidation, and various reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated benzoic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGGKKODENBDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379215
Record name 3-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-80-8
Record name 3-Fluoro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-80-8
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